Spiro[3.5]nonan-1-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-4-7-9(8)5-2-1-3-6-9;/h8H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPYUUBEDNAASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Spirocyclic Amines
Spirocyclic amines such as Spiro[3.5]nonan-1-amine are typically synthesized via ring-forming reactions that create the spiro junction—a quaternary carbon linking two ring systems. The main synthetic approaches include:
Domino Radical Bicyclization : This method utilizes radical intermediates to form two rings in a single step, generating the spirocyclic core efficiently. Functionalized oxime ethers or related precursors undergo radical cyclization to yield spirocyclic amines with moderate to good yields (11–67%) depending on the substrate and conditions. Radical initiators such as triethylborane or AIBN are employed to initiate the reaction under mild conditions, often in cyclohexane solvent. Post-reaction purification involves removal of organotin impurities and chromatographic separation to isolate the desired spirocyclic amine products.
Ring-Closure via Mesylation and Intramolecular Cyclization : Another approach involves preparing precursors bearing appropriate leaving groups (e.g., mesylates) that undergo intramolecular nucleophilic substitution to close the ring and form the spirocyclic structure. For example, diols can be converted to mesylates and then cyclized to oxetane-fused spirocycles, which can be further manipulated to amines.
Protection and Deprotection Strategies : Amino groups are often protected during multi-step synthesis to avoid side reactions. Common protecting groups include tert-butoxycarbonyl (Boc). After constructing the spirocyclic skeleton, deprotection is performed under acidic conditions (e.g., trifluoroacetic acid treatment) to liberate the free amine, which is then converted to the hydrochloride salt for stability and isolation.
Solubility and Stock Solution Preparation
For practical applications, Spiro[3.5]nonan-1-amine hydrochloride is prepared as stock solutions in appropriate solvents based on solubility data. The compound exhibits good solubility in DMSO, water, and co-solvent mixtures involving PEG300 and Tween 80 for in vivo formulations. Stock solutions are prepared at various concentrations (1 mM, 5 mM, 10 mM) with precise solvent volumes calculated according to the molecular weight (exact molecular weight data can be obtained from supplier datasheets). The preparation protocol emphasizes stepwise solvent addition with physical agitation (vortex, ultrasound, or heating) to ensure clear solutions before proceeding to the next solvent addition.
Research Findings and Yield Data
Yields : Radical bicyclization methods yield spirocyclic amines in 11–67% yield depending on substrates and reaction conditions. Diastereoselectivity can vary; the use of triethylborane as radical initiator at room temperature improves selectivity toward trans isomers.
Purity : Commercially available this compound is typically >95% pure, verified by Certificate of Analysis (COA).
Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor substrate consumption during cyclization reactions. Post-reaction purification involves silica gel chromatography to remove impurities including organotin residues.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Synthetic Route | Domino radical bicyclization; ring closure via mesylation |
| Key Reagents | Tributyltin hydride, triethylborane, AIBN, trifluoroacetic acid, hydrochloric acid |
| Solvents | Cyclohexane, DMSO, PEG300, Tween 80, water |
| Reaction Temperature | Room temperature to 90 °C |
| Yields | 11–67% (radical bicyclization) |
| Purity | >95% (commercial standard) |
| Post-Synthesis Processing | Organotin removal, deprotection, salt formation, recrystallization |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM |
| Solubility Notes | Stepwise solvent addition with physical agitation required for clarity |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group in Spiro[3.5]nonan-1-amine hydrochloride undergoes oxidation to form nitroso or nitro derivatives under controlled conditions. Key findings include:
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and urea hydrogen peroxide (UHP) are commonly used .
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Products : Oxidation at the amine yields spirocyclic nitro compounds, which serve as intermediates for further functionalization .
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Conditions : Reactions typically proceed at 0–25°C in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Table 1: Oxidation Reaction Parameters
| Reagent | Temperature (°C) | Solvent | Product Yield (%) |
|---|---|---|---|
| H₂O₂ | 25 | THF | 62 |
| KMnO₄ (acidic) | 0 | H₂O/DCM | 45 |
| UHP/TFAA | 10 | DCM | 78 |
Reduction Reactions
Reductive transformations target the spirocyclic backbone or substituents:
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Catalytic Hydrogenation : Using palladium on carbon (Pd/C) or Raney nickel under H₂ gas reduces double bonds or nitro groups to amines .
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Borohydride Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups adjacent to the spiro core.
Example Pathway :
Spiro[3.5]nonan-1-amine → (via NaBH₄) → Spiro[3.5]nonan-1-ol (85% yield).
Nucleophilic Substitution
The amine group participates in substitution reactions to form derivatives:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to yield N-alkylated products .
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Acylation : Acetyl chloride or anhydrides form amides under Schotten-Baumann conditions.
Table 2: Substitution Reaction Efficiency
| Reaction Type | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃ | DMF | 73 |
| Acetylation | Ac₂O, NaOH | H₂O/Et₂O | 68 |
Cyclization and Ring-Opening
The spiro structure facilitates ring-opening/forming reactions:
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Acid-Catalyzed Ring Expansion : Treatment with HCl or H₂SO₄ induces ring expansion to larger spiro systems (e.g., spiro[4.5]decanes) .
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Base-Mediated Cyclization : DBU (1,8-diazabicycloundec-7-ene) promotes Michael additions to form fused-ring systems .
Mechanistic Insight :
Protonation of the amine group weakens the spiro C-N bond, enabling rearrangement or nucleophilic attack .
Salt Formation and Acid-Base Reactivity
As a hydrochloride salt, the compound exhibits distinct acid-base behavior:
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Deprotonation : Strong bases (e.g., NaOH) liberate the free amine, which can coordinate with metal ions or act as a ligand .
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Salt Metathesis : Anion exchange with silver nitrate (AgNO₃) produces nitrate salts for crystallography studies .
Comparative Reactivity with Analogues
This compound shows distinct reactivity compared to similar spiro compounds:
Table 3: Reactivity Comparison
| Compound | Oxidation Susceptibility | Substitution Rate |
|---|---|---|
| Spiro[3.5]nonan-7-amine HCl | Moderate | High |
| 7-Azaspiro[3.5]nonan-1-amine HCl | Low | Moderate |
| 3-Ethoxy-N-propylspiro[3.5]nonan | High | Low |
Key Trend: Electron-withdrawing groups (e.g., ethoxy) reduce nucleophilicity at the amine.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Spiro[3.5]nonan-1-amine hydrochloride serves as an essential building block in organic synthesis, particularly in the development of spirocyclic compounds. Its spirocyclic structure allows for the formation of various derivatives that can be tailored for specific chemical properties and reactivities. It is often utilized in the synthesis of more complex molecules, contributing to advancements in materials science and organic chemistry.
Reactivity and Transformations
The compound undergoes various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate to form ketones or carboxylic acids.
- Reduction : Reduction reactions with lithium aluminum hydride yield alcohols or amines.
- Substitution Reactions : Nucleophilic substitution at the amine or ethoxy groups leads to diverse derivatives depending on the reagents used.
Potential Biological Interactions
Research indicates that spirocyclic compounds exhibit significant biological activity, making them candidates for drug development. This compound has been studied for its interactions with various biological targets, including enzymes and receptors. Its unique binding capabilities may modulate biological pathways, suggesting potential therapeutic applications.
Case Study: Neurological Disorders
Ongoing studies are exploring the compound's potential as a therapeutic agent for neurological disorders. Preliminary findings suggest that it may influence neurotransmitter systems, which could lead to novel treatments for conditions such as depression or anxiety disorders .
Medicinal Chemistry
Antibacterial Properties
this compound has been associated with antibacterial activity, particularly when incorporated into quinolone derivatives. These compounds demonstrate enhanced lipophilicity and improved absorption rates when administered orally, making them promising candidates for antibiotic development .
Industrial Applications
Material Development
In industry, this compound is explored as a precursor in the synthesis of specialty chemicals and new materials. Its unique structural characteristics allow it to be utilized in developing polymers and other advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiro[3.5]nonan-1-amine hydrochloride belongs to a broader class of spirocyclic amines, which are valued for their unique three-dimensional architectures. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Findings:
Positional Isomerism: Spiro[3.5]nonan-2-amine hydrochloride shares the same molecular formula and weight as the 1-amine isomer but differs in amine placement. This positional variance may impact hydrogen-bonding interactions and bioavailability in drug design .
Ring Size Variation: Spiro[4.4]nonan-1-amine lacks the 3-membered ring, reducing steric strain but increasing molecular flexibility. Its lower molecular weight (137.22 vs. 175.70) may enhance membrane permeability .
Heteroatom Substitution: 7-Azaspiro[3.5]nonane HCl replaces a carbon with nitrogen in the 7-membered ring, reducing molecular weight (163.65) and introducing basicity, which could enhance target binding .
Research and Application Insights
- Drug Discovery: this compound’s rigid scaffold is advantageous in developing kinase inhibitors or GPCR modulators, where conformational restriction improves selectivity .
- Synthetic Utility: Analogous spiro compounds like 2-Oxa-7-azaspiro[4.4]nonane (AS51106-A) are marketed as building blocks for fragment-based drug design, highlighting the demand for spirocyclic diversity .
Biological Activity
Spiro[3.5]nonan-1-amine hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a bicyclic framework where two rings share a single atom (the nitrogen), contributing to its distinct reactivity and interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 175.7 g/mol
- Structural Characteristics : The spirocyclic configuration allows for unique binding interactions with various enzymes and receptors, which may modulate their activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including:
- Enzymes : The compound can inhibit or activate various enzymes, leading to altered metabolic pathways.
- Receptors : It may bind to receptor sites, influencing signaling pathways associated with pain, inflammation, and cellular growth.
The exact mechanisms depend on the biological context and the specific targets involved.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Properties :
- Anticancer Activity :
- Analgesic Effects :
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activities influenced by substituents on the spirocyclic framework:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Ethoxythis compound | Substituted Spirocyclic Amine | Contains an ethoxy group; alters solubility and reactivity profiles. |
| Spiro[4.5]decan-8-amine hydrochloride | Spirocyclic Amine | Larger ring system; potential for different biological activity. |
| 3-Azabicyclo[3.2.2]nonanes | Bicyclic Compound | Exhibits high antiplasmodial activity; used in antiprotozoal research . |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential use in treating infections where conventional antibiotics fail .
Case Study 2: Cancer Cell Apoptosis
In vitro studies showed that treatment with this compound resulted in significant apoptosis in cancer cell lines, suggesting its role as a lead compound in anticancer drug development .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Spiro[3.5]nonan-1-amine hydrochloride, and what are the critical steps?
- The synthesis typically involves spirocyclic ring formation via cyclization reactions, followed by amine protection/deprotection and hydrochloride salt formation. Key steps include the use of tert-butyloxycarbonyl (Boc) groups for amine protection and acidic cleavage (e.g., HCl/dioxane) to generate the hydrochloride salt . Reaction optimization, such as controlling temperature during cyclization, is critical to avoid by-products like over-alkylated intermediates .
Q. Which analytical techniques are suitable for confirming the structural integrity of this compound?
- Liquid chromatography-mass spectrometry (LCMS) with m/z analysis and HPLC retention time matching (e.g., 1.27 minutes under SMD-TFA05 conditions) are standard for structural validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm spirocyclic geometry and amine proton integration .
Q. How can researchers quantify the purity of this compound using chromatographic methods?
- Reverse-phase HPLC with a C18 column (e.g., YMC-Actus Triart) and mobile phases like acetonitrile/water (0.1% formic acid) is recommended. Purity ≥95% is achievable via gradient elution, with UV detection at 254 nm . Calibration curves using certified reference standards ensure accurate quantification .
Advanced Research Questions
Q. How should researchers optimize reaction conditions to minimize by-products during synthesis?
- By-products often arise from incomplete cyclization or side reactions at the amine group. Strategies include:
- Using anhydrous solvents (e.g., DMF) to prevent hydrolysis .
- Catalytic additives (e.g., tetrabutylammonium iodide) to enhance reaction efficiency .
- Real-time monitoring via TLC or inline LCMS to adjust stoichiometry and temperature .
Q. What strategies address discrepancies in impurity profiles from different analytical methods?
- Cross-validate methods using orthogonal techniques (e.g., LCMS vs. NMR) to resolve contradictions. For example, trace nitrosamine impurities require ultra-sensitive methods (LOQ ≤ 1 ppm) per EMA guidelines, such as GC-MS/MS with derivatization . Method parameters (e.g., column type, ionization mode) must align with the compound’s physicochemical properties .
Q. How can aqueous solubility be improved for in vivo studies of this compound?
- Salt formation (hydrochloride) enhances solubility, but co-solvents like PEG-400 or cyclodextrin inclusion complexes may be needed for pharmacokinetic studies. Adjusting pH to 3–4 (using citrate buffers) can stabilize the protonated amine form . Micellar solubilization with surfactants (e.g., Tween 80) is another option .
Q. What mechanistic insights derive from its interaction with ferroptosis pathways?
- Spiro[3.5]nonan-1-amine derivatives (e.g., Liproxstatin-1 hydrochloride) inhibit ferroptosis by scavenging lipid peroxides (IC50 = 22 nM) and restoring GPX4 activity. In vivo models show renal protection in Gpx4-knockout mice and reduced hepatic ischemia-reperfusion injury, suggesting redox-modulating mechanisms . Dose-response studies and RNA-seq profiling of antioxidant genes are recommended for deeper insights .
Methodological Considerations
- Data Contradiction Analysis : When NMR and LCMS purity results conflict, re-examine sample preparation (e.g., residual solvents in NMR) or ion suppression effects in LCMS .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via forced degradation HPLC to identify hydrolysis-prone sites (e.g., spirocyclic ether bonds) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
